5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Lipophilicity optimization Drug-likeness ADME prediction

5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 851169-44-3) is a 1,2,4-triazole-3-thione heterocycle bearing a 4-cyclopropyl substituent, a 5-(2-chlorophenoxymethyl) side chain, and a thiol/thione tautomeric group at position 3 (molecular formula C₁₂H₁₂ClN₃OS, MW 281.76 g/mol, purity ≥95%). It belongs to the therapeutically significant class of 1,2,4-triazole-3-thiols, which are extensively explored as antifungal, antibacterial, anti-inflammatory, and enzyme-inhibitory scaffolds.

Molecular Formula C12H12ClN3OS
Molecular Weight 281.76
CAS No. 851169-44-3
Cat. No. B2540069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
CAS851169-44-3
Molecular FormulaC12H12ClN3OS
Molecular Weight281.76
Structural Identifiers
SMILESC1CC1N2C(=NNC2=S)COC3=CC=CC=C3Cl
InChIInChI=1S/C12H12ClN3OS/c13-9-3-1-2-4-10(9)17-7-11-14-15-12(18)16(11)8-5-6-8/h1-4,8H,5-7H2,(H,15,18)
InChIKeyRDVVYJSLIIWGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 851169-44-3): Procurement-Relevant Physicochemical and Structural Profile


5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 851169-44-3) is a 1,2,4-triazole-3-thione heterocycle bearing a 4-cyclopropyl substituent, a 5-(2-chlorophenoxymethyl) side chain, and a thiol/thione tautomeric group at position 3 (molecular formula C₁₂H₁₂ClN₃OS, MW 281.76 g/mol, purity ≥95%) . It belongs to the therapeutically significant class of 1,2,4-triazole-3-thiols, which are extensively explored as antifungal, antibacterial, anti-inflammatory, and enzyme-inhibitory scaffolds [1]. The compound features computed LogP 3.13, topological polar surface area 39.94 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds . Its acid dissociation constant (pKa) of approximately 7.24 and LogD₇.₄ of 2.24 indicate partial ionization at physiological pH [2]. This compound is supplied as a research-grade building block and intermediate for medicinal chemistry and agrochemical discovery programs.

Why 5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Cannot Be Casually Substituted by 4-Phenyl, 4-Methyl, or Other N⁴ Analogs


Although the 5-(2-chlorophenoxymethyl)-1,2,4-triazole-3-thiol scaffold is shared across multiple N⁴-substituted analogs, the identity of the N⁴ substituent exerts a decisive influence on lipophilicity, ionization behavior, metabolic stability, and molecular recognition — parameters that govern hit-to-lead progression, pharmacokinetic profiling, and ultimately procurement decisions for focused library design. The cyclopropyl group confers a unique combination of conformational rigidity, attenuated LogP, and resistance to cytochrome P450-mediated oxidative metabolism that neither the 4-phenyl nor the 4-methyl analog can simultaneously replicate [1]. Two compounds sharing the same core but differing only at N⁴ may therefore produce divergent results in binding assays, cellular permeability screens, and metabolic stability panels. Substituting without quantitative justification risks introducing confounding variables into SAR studies and can mislead optimization trajectories [2].

Quantitative Differentiation Evidence for 5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (851169-44-3) vs. Closest N⁴ Analogs


LogP Optimization: Cyclopropyl Delivers Intermediate Lipophilicity Between 4-Methyl and 4-Phenyl Analogs

The target compound (4-cyclopropyl) exhibits a computed LogP of 3.13, which is 0.66 log units lower than the 4-phenyl analog (LogP 3.79) and approximately 0.8 log units higher than the 4-methyl analog (XLogP3 2.3) [1]. This intermediate lipophilicity positions the cyclopropyl derivative within the optimal LogP range (1–3.5) for balanced aqueous solubility and membrane permeability, whereas the 4-phenyl analog approaches the upper boundary associated with poor solubility and increased promiscuous binding . The 4-methyl analog, conversely, may suffer from insufficient membrane partitioning for intracellular target engagement.

Lipophilicity optimization Drug-likeness ADME prediction

Metabolic Stability: Cyclopropyl N⁴-Substituent Confers Resistance to CYP450-Mediated Oxidative Metabolism

The cyclopropyl group at N⁴ possesses C–H bonds with higher bond dissociation energy (~106–110 kcal/mol for cyclopropane C–H vs. ~96–101 kcal/mol for typical secondary alkyl C–H bonds), resulting in reduced susceptibility to initial hydrogen atom abstraction by CYP450 enzymes [1]. This contrasts with the 4-methyl analog (CAS 725221-36-3), whose N–CH₃ group is a well-established metabolic soft spot susceptible to CYP450-mediated hydroxylation and subsequent elimination [1]. The 4-phenyl analog (CAS 64910-34-5), while not directly subject to aliphatic oxidation at N⁴, carries a bulkier, more lipophilic substituent that can promote CYP450 binding through hydrophobic interactions . In triazole-based antifungal programs, cyclopropyl residues have been shown to enhance binding affinity to CYP51 while modulating metabolic liability [2].

Metabolic stability Cytochrome P450 Oxidative metabolism resistance

Molecular Weight Economy: Cyclopropyl Provides Greater Steric and Conformational Influence Per Dalton vs. Methyl, Without the MW Penalty of Phenyl

The target compound (MW 281.76) occupies a strategic middle ground: it is 36.03 Da heavier than the 4-methyl analog (MW 255.72) but 36.03 Da lighter than the 4-phenyl analog (MW 317.79) [1]. The cyclopropyl group (C₃H₅, ~41 Da) contributes greater steric bulk (comparable to an isopropyl group) and conformational constraint (sp³-rich, ring strain-enforced geometry) than a methyl group (CH₃, ~15 Da), yet avoids the ~77 Da mass penalty and elevated lipophilicity of the phenyl substituent . Both the target and the 4-phenyl analog retain identical TPSA (39.94 Ų) and hydrogen bond donor/acceptor counts (1/5), indicating that the cyclopropyl-to-phenyl swap alters lipophilicity and mass without changing polar surface area .

Molecular weight efficiency Ligand efficiency metrics Structure-property relationships

Ionization Behavior: pKa ~7.24 Enables Partial Thiolate Formation at Physiological pH, Modulating Solubility and Reactivity

The thiol group of the target compound has a computed acid pKa of 7.24, yielding a LogD₇.₄ of 2.24 (vs. LogD₅.₅ of 2.60), indicating that approximately 41% of the compound exists as the more water-soluble thiolate anion at blood pH (7.4) [1]. This partial ionization profile is directly linked to the 4-cyclopropyl substituent, as the electron-donating character of the cyclopropyl group modulates the acidity of the triazole-thiol system differently than the electron-withdrawing or resonance effects of phenyl or methyl substituents [1]. The 4-phenyl analog (CAS 64910-34-5) may exhibit altered tautomer equilibrium and pKa due to aromatic conjugation with the triazole ring, while the 4-methyl analog may shift the pKa upward (weaker acid) through inductive electron donation . Directly comparable pKa data for the 4-phenyl and 4-methyl analogs in this exact scaffold were not identified in public databases, so this dimension requires experimental verification.

Ionization state Thiol-thione tautomerism pH-dependent solubility

Procurement Purity Benchmarking and Supply-Chain Considerations Across N⁴ Analogs

All three N⁴ analogs are commercially available at ≥95% purity from multiple vendors, but supply-chain profiles differ. The target 4-cyclopropyl compound is stocked by Chemscene (Cat. CS-0221291, purity ≥95%, storage sealed in dry at 2–8°C), Biosynth (0.5 g at $500, 5 g at $1,937.50), Chemenu (purity 95%+, Cat. CM481557), and CymitQuimica (Ref. 3D-BJB16944, 1 g at €813, 100 mg at €203) . The 4-phenyl analog is listed by Chemscene (Cat. CS-0230629, 500 mg at $249, 1 g at $364, 5 g at $1,055) , and the 4-methyl analog is available from Chemscene (storage 4°C under nitrogen — a more stringent requirement than the target's 2–8°C dry storage) and CymitQuimica (100 mg at €86, 250 mg at €131) . The 4-methyl analog's requirement for storage under inert atmosphere (nitrogen) increases handling complexity and potential for oxidative degradation relative to the target compound's simpler dry cold-storage protocol .

Chemical procurement Purity specification Vendor comparison

Conformational Constraint and Rotatable Bond Profile: Cyclopropyl Imparts sp³-Rich Rigidity Without Increasing Rotatable Bond Count Over Phenyl

The target 4-cyclopropyl compound possesses 4 rotatable bonds — identical to the 4-phenyl analog (also 4 rotatable bonds) despite the cyclopropyl group's smaller size . The 4-methyl analog has 3 rotatable bonds, reflecting the methyl group's minimal steric footprint [1]. However, the cyclopropyl ring introduces conformational rigidity through ring strain (~27.5 kcal/mol) and a fixed dihedral angle (~90° relative to the triazole plane in related systems), which can pre-organize the bioactive conformation and reduce the entropic penalty upon target binding [2]. The 4-phenyl substituent, while also capable of conformational restriction through aryl-triazole conjugation, introduces an additional aromatic ring that may engage in off-target π-stacking interactions. The 4-methyl group provides minimal conformational constraint. Fraction sp³ (Fsp³) is higher for the cyclopropyl analog (0.42 for C₃H₅) vs. phenyl (0.0 for C₆H₅), a metric increasingly correlated with clinical success [2].

Conformational restriction sp³ character Rotatable bonds

Optimal Research and Industrial Application Scenarios for 5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (851169-44-3)


Antifungal Lead Optimization Requiring Balanced Lipophilicity and CYP450 Metabolic Stability

For medicinal chemistry programs targeting fungal CYP51 or enolase 1 (Eno1) where the triazole-3-thiol scaffold has demonstrated docking-compatible binding modes [1], the 4-cyclopropyl analog is the preferred N⁴ substituent choice. Its LogP of 3.13 avoids the excessive lipophilicity of the 4-phenyl analog (LogP 3.79), which risks promoting off-target binding and poor solubility, while providing superior predicted metabolic stability over the 4-methyl analog, whose N–CH₃ group is a known CYP450 oxidation hotspot . Procurement of the cyclopropyl variant enables exploration of SAR at the N⁴ position without confounding ADME liabilities.

Focused Kinase or Enzyme Inhibitor Library Design with sp³-Enriched, Conformationally Constrained Scaffolds

Programs building targeted covalent inhibitor (TCI) libraries or screening decks that prioritize three-dimensional molecular topology should select the 4-cyclopropyl compound over the flatter 4-phenyl or 4-methyl analogs. The cyclopropyl group contributes higher Fsp³ character and conformational pre-organization through ring strain (~27.5 kcal/mol) while maintaining the same number of rotatable bonds (4) as the phenyl analog [1][2]. This supports library design strategies aiming to escape flatland and improve clinical developability metrics without sacrificing scaffold flexibility for target engagement.

Early-Stage In Vivo Pharmacokinetic Studies Requiring Aqueous-Compatible Formulation

The target compound's pKa of ~7.24, which yields approximately 41% thiolate anion at physiological pH 7.4, provides an intrinsic solubilizing mechanism that may reduce reliance on complex formulation vehicles during initial PK investigations [1]. This ionization-driven solubility advantage is absent in neutral N⁴-substituted analogs lacking ionizable groups near physiological pH. For programs planning rapid progression from in vitro to in vivo proof-of-concept studies, the 4-cyclopropyl analog offers a formulation-friendly ionization profile.

Agrochemical Fungicide Discovery Leveraging Triazole-3-Thione Pharmacophore with Favorable Environmental Fate

In crop protection research, the 1,2,4-triazole-3-thione motif is established in fungicidal chemistry, with cyclopropyl-substituted triazoles documented for improved fungicidal activity . The intermediate LogP (3.13) and moderate molecular weight (281.76) of the target compound align with agrochemical property guidelines for leaf uptake and phloem mobility better than the heavier, more lipophilic 4-phenyl analog (MW 317.79, LogP 3.79) [1]. The simpler storage requirement (dry, 2–8°C, no inert atmosphere) further supports practical formulation development workflows.

Quote Request

Request a Quote for 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.